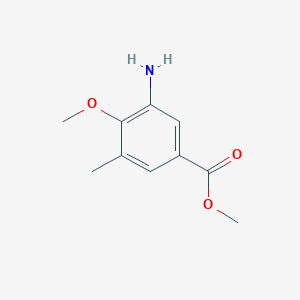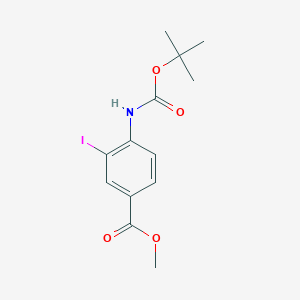![molecular formula C6H12Si B13497395 trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane](/img/structure/B13497395.png)
trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane is a chemical compound with the molecular formula C6H12Si. It is a deuterated derivative of trimethylsilylacetylene, where the terminal hydrogen atoms on the propynyl group are replaced with deuterium atoms. This compound is often used in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with deuterium gas under specific conditions to replace the hydrogen atoms with deuterium . Another method includes the use of deuterated reagents in the synthesis process to achieve the desired deuterated product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts to ensure high yield and purity. The process is optimized to minimize the cost and maximize the efficiency of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes under specific conditions.
Reduction Reactions: It can be reduced to form alkanes or other reduced products.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane exerts its effects involves the incorporation of the deuterium atoms into target molecules. This can alter the chemical and physical properties of the resulting compounds, such as their stability, reactivity, and metabolic pathways . The molecular targets and pathways involved depend on the specific application and the nature of the reactions in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
Trimethylsilylpropyne: Another similar compound with a different substitution pattern on the propynyl group.
Trimethylsilylbutyne: A related compound with an extended carbon chain, used in different synthetic applications.
Uniqueness
Trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane is unique due to the presence of deuterium atoms, which provide distinct advantages in various applications. Deuterium labeling can enhance the stability and alter the metabolic pathways of compounds, making it valuable in research and drug development .
Properties
Molecular Formula |
C6H12Si |
|---|---|
Molecular Weight |
115.26 g/mol |
IUPAC Name |
trimethyl(3,3,3-trideuterioprop-1-ynyl)silane |
InChI |
InChI=1S/C6H12Si/c1-5-6-7(2,3)4/h1-4H3/i1D3 |
InChI Key |
DCGLONGLPGISNX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C#C[Si](C)(C)C |
Canonical SMILES |
CC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


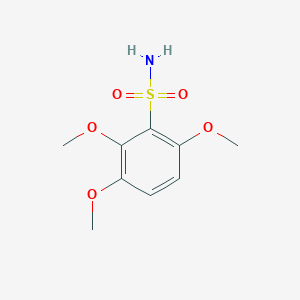
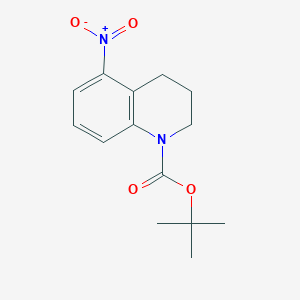
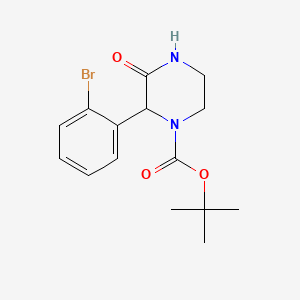
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid](/img/structure/B13497328.png)
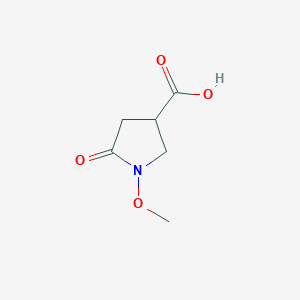

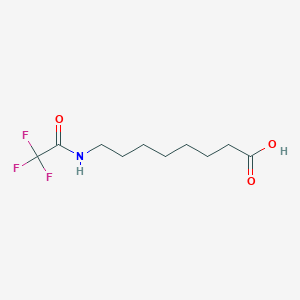
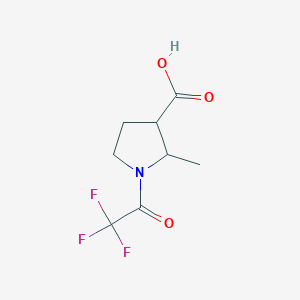

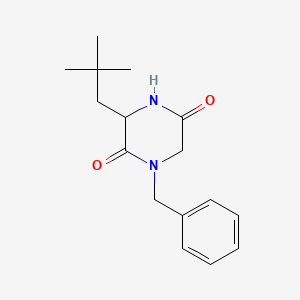
![[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride](/img/structure/B13497372.png)
![2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile](/img/structure/B13497384.png)
